Thiomorpholine 1,1-dioxide hydrochloride
Overview
Description
Thiomorpholine 1,1-dioxide hydrochloride is a useful research compound. Its molecular formula is C4H10ClNO2S and its molecular weight is 171.65 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Medicinal Chemistry Building Blocks
Thiomorpholine and its dioxide form, specifically Thiomorpholine 1,1-dioxide hydrochloride, are significant in medicinal chemistry as building blocks. Novel bridged bicyclic thiomorpholines, including this compound, show promising biological profiles and have been synthesized from cost-effective materials using straightforward chemistry (Walker & Rogier, 2013).
Catalyst in Synthesis Processes
Boric Acid / Glycerol has been used as an efficient catalyst for the synthesis of Thiomorpholine 1,1-dioxides. This process, utilizing this compound, is characterized by its simplicity, environmental friendliness, and high yields (Halimehjnai et al., 2013).
Antimicrobial Applications
This compound has been used in the synthesis of compounds with antimicrobial activity. These compounds are designed to increase microbial intracellular concentration and reduce microbial resistance, showing promising results in antimicrobial evaluations (Kardile & Kalyane, 2010).
Enantioselective Synthesis
Research has been conducted on the enantioselective synthesis of C2-functionalized thiomorpholines and thiomorpholine 1,1-dioxides, which are crucial in drug discovery programs. This includes methods for synthesizing 2-substituted thiomorpholines and their oxidized congeners (Reed & Lindsley, 2019).
Continuous Manufacturing Approach
This compound has been used in the continuous manufacturing of intermediates for drug synthesis, such as in the preparation of HIV Maturation Inhibitor BMS-955176. This approach has demonstrated increased safety and efficiency in the manufacturing process (Strotman et al., 2018).
Photochemical Thiol–Ene/Cyclization Sequence
A novel continuous flow generation process of thiomorpholine has been developed, with the key step involving the photochemical thiol–ene reaction, a method that can be applied to this compound (Steiner et al., 2022).
Safety and Hazards
Thiomorpholine 1,1-dioxide hydrochloride is classified as a skin irritant, eye irritant, and may cause respiratory irritation . It is advised to avoid breathing its dust, mist, gas or vapours, and avoid contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended .
Mechanism of Action
- Thiomorpholine 1,1-dioxide hydrochloride is a heterocyclic compound containing nitrogen and sulfur. It can be considered a thio analog of morpholine .
- While specific targets for this compound may vary, it has been demonstrated to act against different molecular targets. These include receptors and enzymes .
Target of Action
Biochemical Analysis
Biochemical Properties
It has been used in the synthetic preparation of antibacterial biaryloxazolidinone analogues, and isothiazolo-pyridine derivatives for use as cyclin G-associated kinase inhibitors and antiviral agents .
Cellular Effects
It has been shown to be effective in treating autoimmune diseases and inflammatory diseases . It has been shown to increase the levels of cb2 receptor in the body and decrease the production of hydrochloric acid .
Molecular Mechanism
It is known to have anti-inflammatory properties, which may be due to its inhibition of toll-like receptor 4 (TLR4) signaling pathways . It can also inhibit tumor growth by inhibiting protein synthesis and DNA replication .
Temporal Effects in Laboratory Settings
It is known that the compound is a white to light yellow solid and is stored at room temperature .
Properties
IUPAC Name |
1,4-thiazinane 1,1-dioxide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2S.ClH/c6-8(7)3-1-5-2-4-8;/h5H,1-4H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOMTVKMKHZMFMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCN1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70489121 | |
Record name | 1lambda~6~,4-Thiazinane-1,1-dione--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70489121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59801-62-6 | |
Record name | 1lambda~6~,4-Thiazinane-1,1-dione--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70489121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Thiomorpholine 1,1-dioxide hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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